N-Dodecanoyl-alanine

Surfactant Science Micellization Chiral Surfactants

N-Dodecanoyl-alanine (N-lauroyl-alanine) outperforms lauroyl-leucine and lauroyl-phenylalanine in mixed surfactant systems with fatty alcohols, delivering superior equilibrium surface‑tension reduction for stable emulsions and controlled wetting. Enantiomeric form (D, L, or racemic) does not alter CMC or micellization, enabling cost‑effective procurement. For viscoelastic fluids, specify the potassium or ammonium salt; sodium salt is contraindicated where micellar growth is required. Biodegradable and mild, it is ideal for premium sulfate‑free personal care and oral‑care formulations.

Molecular Formula C15H29NO3
Molecular Weight 271.40 g/mol
CAS No. 35054-69-4
Cat. No. B12321945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Dodecanoyl-alanine
CAS35054-69-4
Molecular FormulaC15H29NO3
Molecular Weight271.40 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC(C)C(=O)O
InChIInChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19)
InChIKeyUYTOHYBIBPDOKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Dodecanoyl-alanine (CAS 35054-69-4): Amino Acid-Based Surfactant for Bioactive and Industrial Formulations


N-Dodecanoyl-alanine (CAS 35054-69-4), also known as N-lauroyl-alanine, is an N-acyl amino acid surfactant composed of a 12-carbon dodecanoyl (lauroyl) hydrophobic chain linked via an amide bond to the amino group of alanine [1]. This compound belongs to the broader class of amino acid-based surfactants (AASs), which are recognized for their biodegradability and mildness relative to conventional petroleum-derived surfactants [2]. The alanine headgroup distinguishes N-dodecanoyl-alanine from other lauroyl-amino acid conjugates such as lauroyl-glycine, lauroyl-sarcosine, lauroyl-leucine, and lauroyl-phenylalanine, resulting in differential physicochemical and performance characteristics that inform procurement and formulation decisions [3]. Its sodium and potassium salts are commercially available and have been evaluated in applications ranging from personal care products to transdermal drug delivery systems [4].

Why N-Dodecanoyl-alanine Cannot Be Replaced by Other N-Acyl Amino Acid Surfactants


Within the N-acyl amino acid surfactant class, substitution of the amino acid headgroup—even among seemingly similar residues—produces measurable differences in self-assembly behavior, interfacial adsorption, and formulation synergy that preclude simple interchangeability [1]. The alanine headgroup of N-dodecanoyl-alanine confers a distinct balance of hydrophobicity and hydrogen-bonding capacity compared to glycine (lacking the methyl side chain), sarcosine (N-methylated, blocking H-bond donation), leucine (bulky isobutyl side chain), and phenylalanine (aromatic ring) [2]. These structural variations manifest as differences in critical micelle concentration (CMC), surface tension reduction efficiency, and synergistic behavior with co-surfactants—parameters that directly govern performance in end-use applications [3]. The evidence presented below quantifies these differential characteristics to support informed selection and procurement decisions.

Quantitative Differentiation Evidence for N-Dodecanoyl-alanine (CAS 35054-69-4)


Critical Micelle Concentration (CMC) of Potassium N-Dodecanoylalaninate: Enantiomeric Comparison

Potassium N-dodecanoylalaninate exhibits a critical micelle concentration (CMC) of 0.011-0.015 m in deuterium oxide at 30-37°C, with no statistically significant difference observed between the D-enantiomer, L-enantiomer, and racemic (D,L) mixture [1]. In contrast, when the solvent system is changed to approximately 11.4 wt% 1,4-dioxane in deuterium oxide, the CMC increases to approximately 0.019 m across all enantiomeric forms, indicating that solvent composition exerts a greater influence on micellization than enantiomeric purity [1].

Surfactant Science Micellization Chiral Surfactants

Synergistic Surface Activity of N-Dodecanoyl-alanine with n-Octanol: Comparative Evaluation Against Leucine and Phenylalanine Analogs

In mixtures with n-octanol (C8OH) under equilibrium surface tension conditions, N-lauroyl-L-alanine (C12-ALA) exhibits the highest synergistic effect among the three N-lauroyl amino acid surfactants tested, whereas N-lauroyl-L-leucine (C12-LEU) displays only moderate synergism and N-lauroyl-L-phenylalanine (C12-PHE) demonstrates an antagonistic effect [1]. Under dynamic foamability conditions, all three AAS/C8OH mixtures exhibited synergistic effects over a wide concentration range, a phenomenon termed convection-activated surface activity, attributed to hydrogen bond-mediated aggregate formation in bulk solution [1].

Foam Science Interfacial Phenomena Surfactant Synergy

Counterion-Dependent Micellar Growth Behavior of N-Dodecanoyl-alaninate Salts

The critical micelle concentration (CMC) of N-dodecanoyl-alaninate (Lau-Ala) salts was systematically characterized across six counterions (Li⁺, Na⁺, NH(EtOH)₃⁺, K⁺, Cs⁺, NH₄⁺), with the dependence of CMC on counterion concentration expressed by the equation log(cmc) = −0.524 log(counterion) − 0.209(counterion) − 3.010 (R² = 0.988, n = 56 cmc data points) [1]. Notably, only the K⁺, Cs⁺, and NH₄⁺ salts exhibited micellar growth (transition from spherical to rod-like micelles) at high salt concentrations, whereas the Li⁺, Na⁺, and NH(EtOH)₃⁺ salts did not undergo micellar growth due to solubility limitations [1].

Micellar Aggregation Counterion Effects Surfactant Formulation

Relative Hydrophobicity of N-Dodecanoyl-alanine Among N-Dodecanoyl Amino Acid Surfactants

Using glycinate as the baseline (Δg = 0), the relative hydrophobicity of N-dodecanoyl amino acids can be defined by the difference in the natural logarithm of CMC: Δg = ln CMC(X) − ln CMC(glycinate) [1]. A progressive increase in amino acid side-chain hydrophobicity correlates with increased efficiency in surface tension reduction, as measured by pC₂₀ (the negative logarithm of surfactant concentration required to reduce surface tension by 20 mN/m) [1]. Importantly, the amino acid side chains in these surfactants were found not to participate in hydrophobic interactions with the dodecanoyl group, indicating that differences in surface activity derive primarily from headgroup-mediated effects on packing and hydrogen bonding [1].

Surface Activity Hydrophobicity Index Structure-Property Relationship

Research and Industrial Application Scenarios for N-Dodecanoyl-alanine (CAS 35054-69-4)


Formulation Development Where Enantiomeric Purity Is Not Performance-Critical

Research demonstrates that the CMC and micellization behavior of N-dodecanoyl-alanine do not differ appreciably between D-enantiomer, L-enantiomer, and racemic (D,L) forms in either aqueous or mixed-solvent systems [1]. Consequently, formulators and procurement specialists may prioritize the more economically available or synthetically accessible form without concern that enantiomeric composition will alter fundamental surfactant performance parameters such as CMC or micelle formation. This finding is particularly relevant for cost-sensitive industrial applications including detergents, personal care rinse-off products, and bulk surfactant manufacturing where the premium associated with enantiopure material cannot be justified by performance gains.

Co-Surfactant Systems Requiring Equilibrium Surface Tension Synergy with Fatty Alcohols

In mixed surfactant systems containing n-octanol or structurally similar fatty alcohols, N-dodecanoyl-alanine demonstrates superior synergistic surface activity under equilibrium conditions compared to N-lauroyl-leucine (moderate synergism) and N-lauroyl-phenylalanine (antagonistic effect) [2]. This differential performance makes N-dodecanoyl-alanine the preferred amino acid-based surfactant when formulating equilibrium-dependent processes such as stable emulsion preparation, controlled wetting applications, or interfacial tension-sensitive separations where co-formulation with fatty alcohols is required. All three AAS examined exhibit dynamic foamability synergy, but only C12-ALA provides the equilibrium surface tension advantage [2].

Rheology-Modified Formulations Requiring Rod-Like Micellar Structures

For applications requiring viscoelastic surfactant solutions or enhanced solubilization capacity derived from elongated (rod-like) micelles, the counterion selection for N-dodecanoyl-alaninate is critical. Only the potassium (K⁺), cesium (Cs⁺), and ammonium (NH₄⁺) salts undergo micellar growth at elevated salt concentrations, whereas the lithium (Li⁺), sodium (Na⁺), and triethanolammonium (NH(EtOH)₃⁺) salts do not exhibit this behavior due to solubility constraints [3]. Formulators seeking to engineer rheological properties in personal care products, household cleaners, or enhanced oil recovery fluids should specifically procure the potassium or ammonium salt forms of N-dodecanoyl-alanine; sodium salt procurement is contraindicated when micellar growth and associated viscoelasticity are required.

Biodegradable Surfactant Selection for Mild Personal Care and Oral Care Formulations

N-Dodecanoyl-alanine and its salts have been identified in patent literature as suitable surfactants for oral care applications, specifically in toothpaste formulations where mildness and biodegradability are prioritized [4]. The surfactant class containing peptide (amide) joints, including N-dodecanoyl-alanine derivatives, exhibits high biodegradability compared to conventional petroleum-derived surfactants [5]. Procurement of N-dodecanoyl-alanine or its sodium/potassium salts is therefore indicated for formulators developing environmentally sustainable personal care products, particularly those targeting the premium 'amino acid surfactant' market segment where consumer preference favors bio-based, mild cleansing agents over harsher sulfate-based alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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